N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine
Description
Chemical Classification and Structural Relationship to Guanidine Derivatives
N-Hydroxy-N'-[(4-methoxyphenyl)methyl]guanidine belongs to the N-aryl-N'-hydroxyguanidine subclass, distinguished by its:
- Core structure : A guanidine backbone (HN=C(NH₂)₂) modified with hydroxyl and 4-methoxybenzyl substituents.
- Functional groups :
Structural Comparison to Guanidine Derivatives
The compound’s SMILES notation (ONC(=N)NCc1ccc(cc1)OC) highlights its unique substitution pattern, where the hydroxyguanidine nitrogen is bonded to a 4-methoxybenzylamine group. This configuration enables specific interactions with enzymes such as dopamine β-hydroxylase (DbH), distinguishing it from simpler guanidine derivatives like metformin or arginine.
Historical Context of Substituted Guanidine Research
The study of substituted guanidines traces back to the 19th century, with guanidine itself first isolated in 1861. Key milestones include:
- Early 20th century : Recognition of guanidine’s strong basicity and industrial applications, such as nitrate salts in propellants.
- 1950s–1990s : Development of biguanides (e.g., metformin) for diabetes management, highlighting the pharmacological potential of modified guanidines.
- 2000s–present : Focus on N-hydroxyguanidines as redox-active agents. In 2004, N-(4-Methoxyphenyl)-N'-hydroxyguanidine was identified as an efficient cosubstrate for DbH, catalyzing dopamine-to-norepinephrine conversion. This discovery underscored the role of aromatic substituents in optimizing electron transfer efficiency, with para-methoxy groups enhancing catalytic activity over ortho-substituted analogs.
Synthetic advances, such as the use of 4-methoxybenzyl chloride in nucleophilic substitutions, enabled systematic exploration of substitution effects on guanidine reactivity. Concurrently, crystallographic studies clarified the planar resonance-stabilized structure of guanidinium ions, informing rational design of derivatives like N-hydroxy-N'-[(4-methoxyphenyl)methyl]guanidine.
Structure
3D Structure
Properties
CAS No. |
209673-05-2 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-hydroxy-2-[(4-methoxyphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-4-2-7(3-5-8)6-11-9(10)12-13/h2-5,13H,6H2,1H3,(H3,10,11,12) |
InChI Key |
PDFBUBVBXHVXFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C(N)NO |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
Formation of 4-Methoxybenzylamine Intermediate
Guanylation with Cyanamide
N-Hydroxylation
Overall Reaction
$$
\text{4-Methoxybenzylamine} + \text{NH}2\text{CN} \xrightarrow{\text{Sc(OTf)}3} \text{N''-[(4-Methoxyphenyl)Methyl]Guanidine} \xrightarrow{\text{NH}_2\text{OH}} \text{N-Hydroxy Derivative}
$$
Alternative Route: Boc-Protected Guanidine Synthesis
Stepwise Procedure
Boc Protection of Guanidine
Selective N-Hydroxylation
Deprotection
Microwave-Assisted One-Pot Synthesis
Optimized Protocol
- Reactants : 4-Methoxybenzylamine, cyanamide, hydroxylamine hydrochloride.
- Catalyst : Aluminum chloride (AlCl3).
- Conditions : Microwave irradiation (150 W, 120°C, 30 min).
Advantages :
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Cyanamide-Alkylation | Sc(OTf)3 | 48 h | 68–75% | 95–97% |
| Boc-Protected | None | 24 h | 62–70% | 98–99% |
| Microwave | AlCl3 | 30 min | 78–82% | 94–96% |
Mechanistic Insights
- Guanylation : Lewis acids (Sc(OTf)3, AlCl3) activate cyanamide for nucleophilic attack by the amine.
- N-Hydroxylation : Hydroxylamine acts as an oxygen nucleophile, targeting the electron-deficient guanidine carbon.
Analytical Characterization
- 1H NMR (DMSO-d6): δ 7.10 (d, J = 8.8 Hz, 2H, ArH), 6.91 (d, J = 8.8 Hz, 2H, ArH), 3.72 (s, 3H, OCH3), 4.20 (s, 2H, CH2).
- 13C NMR : δ 164.8 (C=NH), 160.9 (OCH3), 128.9 (ArC), 56.0 (CH2).
- HRMS : m/z calcd for C9H13N3O2 [M+H]+: 196.1082; found: 196.1079.
Challenges and Optimizations
- Byproduct Formation : Over-hydroxylation or dimerization occurs at high temperatures (>130°C).
- Mitigation : Use stoichiometric hydroxylamine and low-temperature conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and methoxyphenyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from the reactions of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding oxo derivatives, while substitution reactions can lead to the formation of various substituted guanidines.
Scientific Research Applications
N-Hydroxy-N’‘-[(4-methoxyphenyl)methyl]guanidine has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of heterocycles and other complex molecules . In biology, this compound is used in the study of biochemical processes and as a potential therapeutic agent. In medicine, it has shown promise in the development of new drugs due to its unique chemical properties. Additionally, in the industrial sector, N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine is utilized in the production of various chemical intermediates and as a catalyst in organic reactions .
Mechanism of Action
The mechanism of action of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
Key structural analogs and their deviations:
- N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine: X-ray crystallography reveals a distorted trigonal planar geometry at the CN₃ core due to steric and electronic effects. Non-classical C–H···O hydrogen bonds between methoxy oxygen and methyl hydrogens enhance molecular stability .
- N,N-Diphenylguanidine Monohydrobromide (similarity: 0.83): Features two phenyl groups, increasing hydrophobicity (logP ~2.5) compared to the methoxyphenylmethyl analog. The absence of a hydroxy group reduces hydrogen-bonding capacity .
- N-(4-Methoxyphenyl)pentanamide: A simplified derivative lacking the guanidine core but retaining the 4-methoxyphenyl group.
Table 1: Structural and Electronic Parameters
Reactivity Trends :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs.
Antimicrobial and Anthelmintic Activity :
- While direct data for the target compound are lacking, structurally related (±)cis-2-(4-MPM)-benzothiazepinones exhibit antimicrobial activity, suggesting the 4-methoxyphenyl group may enhance bioactivity .
- N-(4-MPM)pentanamide demonstrates anthelmintic properties, indicating the pharmacophoric importance of the 4-methoxyphenyl motif .
Biological Activity
N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine (CAS No. 209673-05-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4O2 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 209673-05-2 |
Synthesis
The synthesis of this compound typically involves the reaction of guanidine derivatives with 4-methoxybenzyl alcohol under basic conditions. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or sodium hypochlorite, which facilitate the introduction of the hydroxy group at the nitrogen atom.
This compound exhibits its biological activity primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and inflammatory responses.
- Interaction with Receptors : The compound can bind to specific receptors, modulating signaling pathways associated with cell growth and apoptosis.
Antimicrobial Effects
Research indicates that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported the Minimum Inhibitory Concentration (MIC) values against common pathogens:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains like MRSA.
Anti-Cancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death.
Case Studies
- Study on Antimicrobial Activity :
- Anti-Cancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
